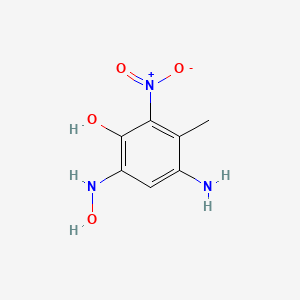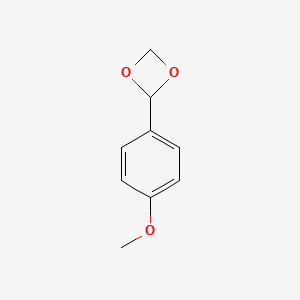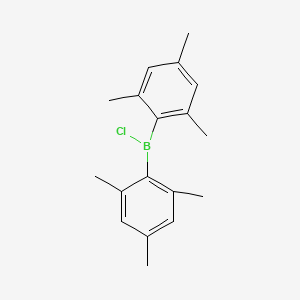![molecular formula C14H18Cl2O5 B14261802 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate CAS No. 153847-43-9](/img/structure/B14261802.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate is an organic compound with a complex structure that includes both ether and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate typically involves the esterification of 2,5-dichlorobenzoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,5-dichlorobenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Oxidation: The ether groups can be oxidized under strong oxidative conditions, although this is less common.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Hydrolysis: 2,5-dichlorobenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Oxidation: Various oxidized products depending on the conditions.
Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The ether and ester groups can facilitate its incorporation into lipid bilayers, enhancing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A precursor in the synthesis of the target compound.
2,5-Dichlorobenzoic acid: Another precursor used in the esterification reaction.
Triethylene glycol monomethyl ether: A related compound with similar ether groups.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate is unique due to its combination of ether and ester functional groups, which confer specific chemical and physical properties
Eigenschaften
CAS-Nummer |
153847-43-9 |
|---|---|
Molekularformel |
C14H18Cl2O5 |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate |
InChI |
InChI=1S/C14H18Cl2O5/c1-18-4-5-19-6-7-20-8-9-21-14(17)12-10-11(15)2-3-13(12)16/h2-3,10H,4-9H2,1H3 |
InChI-Schlüssel |
SVFOUSRFEDVVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC(=O)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


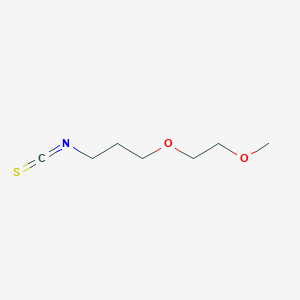
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
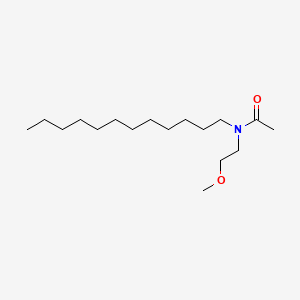
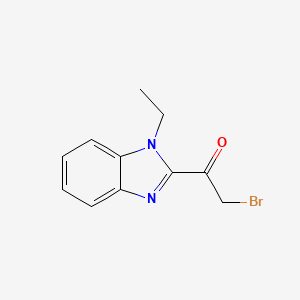
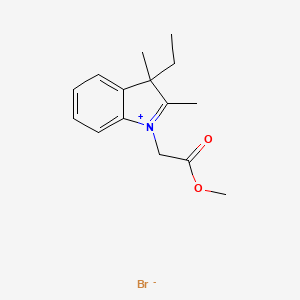

![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
